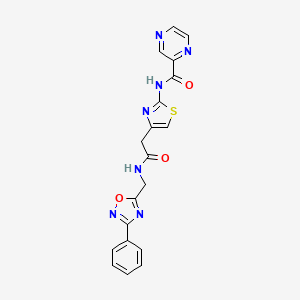
N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H15N7O3S and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide, with the CAS number 1207049-05-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, including data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O3S |
| Molecular Weight | 433.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Research on derivatives of 1,2,4-oxadiazole has shown promising anticancer properties. A study indicated that compounds containing the 1,2,4-oxadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound demonstrated an IC50 value comparable to established drugs like doxorubicin and tamoxifen, indicating its potential as an anticancer agent. Specific derivatives showed IC50 values ranging from 0.12 to 15.63 µM against MCF-7 cells, with mechanisms involving apoptosis through p53 activation and caspase pathways .
The proposed mechanism of action for the compound involves:
- Apoptosis Induction : Increased expression of pro-apoptotic proteins and activation of caspases.
- Cell Cycle Arrest : Certain derivatives were noted to cause G0-G1 phase arrest in cancer cells, disrupting normal cell cycle progression .
Selectivity and Toxicity
In vitro studies have highlighted the selectivity of these compounds for cancerous cells over normal cells. For example, some derivatives did not affect the viability of normal-like cells at concentrations up to 10 µM, suggesting a favorable therapeutic window .
Case Studies
-
Study on Oxadiazole Derivatives :
- A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines including HeLa and PANC-1.
- Notably, derivatives showed IC50 values in the micromolar range, with some exhibiting higher selectivity towards cancerous cells compared to non-cancerous ones .
- Molecular Docking Studies :
Summary of Findings
The biological activity of this compound appears promising based on existing literature:
| Activity Type | Observations |
|---|---|
| Anticancer Activity | Significant cytotoxic effects in MCF-7 and HeLa |
| Mechanism | Induction of apoptosis; cell cycle arrest |
| Selectivity | Higher toxicity towards cancer cells over normal |
属性
IUPAC Name |
N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3S/c27-15(22-10-16-24-17(26-29-16)12-4-2-1-3-5-12)8-13-11-30-19(23-13)25-18(28)14-9-20-6-7-21-14/h1-7,9,11H,8,10H2,(H,22,27)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGPGIKYASVTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














